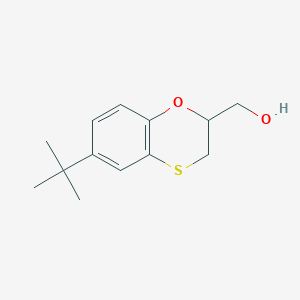
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is a chemical compound that belongs to the class of benzoxathiin derivatives. This compound is characterized by the presence of a benzoxathiin ring system, which includes both oxygen and sulfur atoms, and a methanol group attached to the second carbon of the dihydrobenzoxathiin ring. The tert-butyl group at the sixth position provides steric hindrance, influencing the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the benzoxathiin ring system. The subsequent introduction of the methanol group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methanol position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzoxathiin derivatives.
Wissenschaftliche Forschungsanwendungen
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The presence of the benzoxathiin ring system and the methanol group plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzoxathiin: Lacks the tert-butyl and methanol groups, resulting in different reactivity and applications.
6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin: Similar structure but without the methanol group.
2,3-Dihydro-1,4-benzoxathiin-2-ylmethanol: Lacks the tert-butyl group, affecting its steric properties.
Uniqueness
(6-tert-Butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol is unique due to the combination of the tert-butyl group and the methanol group, which provides distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
113769-02-1 |
|---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
(6-tert-butyl-2,3-dihydro-1,4-benzoxathiin-2-yl)methanol |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(7-14)15-11/h4-6,10,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
KMHKHMBLAOUIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CS2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


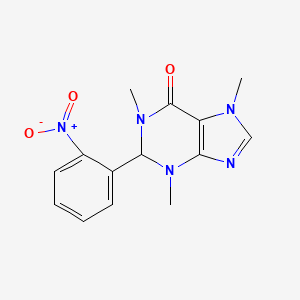
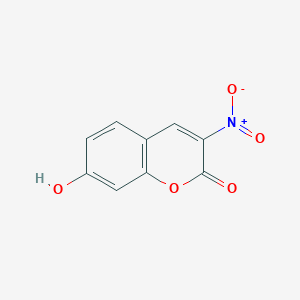
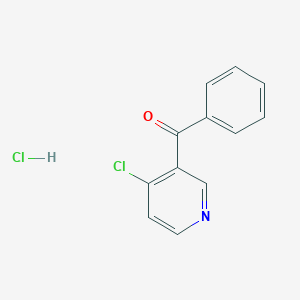
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
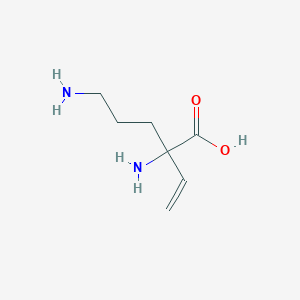

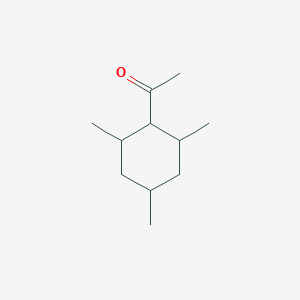


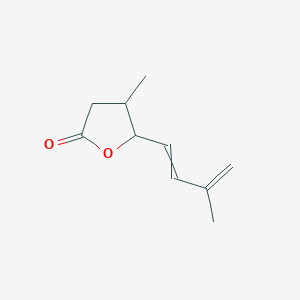
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
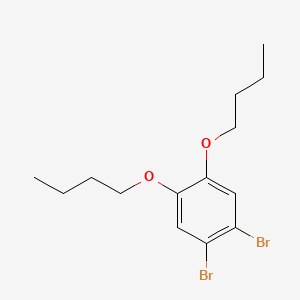
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

